Idf5CD3zek
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Idf5CD3zek involves several steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the benzoic acid ring.
Alkylation: Addition of the 1-hydroxy-1,5-dimethylhexyl group to the benzoic acid core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Catalysis: Use of catalysts to speed up the reaction.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Idf5CD3zek undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products
The major products formed from these reactions include various derivatives of Sydonic Acid, such as ketones, alcohols, and substituted benzoic acids .
Scientific Research Applications
Idf5CD3zek has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Idf5CD3zek involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Alter Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler analog of Idf5CD3zek with similar chemical properties.
Salicylic Acid: Another hydroxylated benzoic acid derivative with anti-inflammatory properties.
Cinnamic Acid: A related compound with a different side chain but similar reactivity
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the 1-hydroxy-1,5-dimethylhexyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1375088-28-0 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3-hydroxy-4-[(2R)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
InChI Key |
VZXPWVDKXCYHSI-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)CCC[C@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
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